IBR2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IBR2 involves several steps, starting with the preparation of the indole and isoquinoline intermediates. These intermediates are then subjected to a series of reactions, including sulfonylation and cyclization, to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
IBR2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
IBR2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study RAD51-mediated DNA repair mechanisms.
Biology: Employed in research on DNA damage and repair pathways.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit cancer cell growth and induce apoptosis.
Industry: Potential applications in the development of new drugs and therapeutic agents
Mechanism of Action
IBR2 exerts its effects by specifically inhibiting RAD51, a protein involved in homologous recombination, a critical DNA repair pathway. By disrupting RAD51 multimerization and accelerating proteasome-mediated RAD51 protein degradation, this compound effectively suppresses RAD51-mediated DNA double-strand break repair. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
B02: Another RAD51 inhibitor with similar mechanisms of action.
H3B-968: Inhibits Werner syndrome protein, another protein involved in DNA repair.
UNC9512: A potent antagonist of the methyl-lysine reader protein 53BP1, involved in DNA repair .
Uniqueness of IBR2
This compound stands out due to its high specificity and potency in inhibiting RAD51. Unlike other inhibitors, this compound not only disrupts RAD51 multimerization but also accelerates its degradation, making it a highly effective compound for studying and potentially treating cancers that rely on RAD51-mediated DNA repair .
Properties
IUPAC Name |
2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOHEPDJLXZVBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.